Cas no 2228127-04-4 (methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate)

methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate
- 2228127-04-4
- EN300-1732578
-
- インチ: 1S/C12H18N2O3/c1-12(2,10(13)11(15)17-4)8-5-6-14-9(7-8)16-3/h5-7,10H,13H2,1-4H3
- InChIKey: TUUPEVXJXCGWJU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(C)(C)C1C=CN=C(C=1)OC)N)=O
計算された属性
- せいみつぶんしりょう: 238.13174244g/mol
- どういたいしつりょう: 238.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732578-1.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1732578-5.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1732578-10.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1732578-2.5g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1732578-10g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1732578-0.05g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.05g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1732578-5g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1732578-1g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1732578-0.1g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1732578-0.25g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.25g |
$1564.0 | 2023-09-20 |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoateに関する追加情報
Methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate (CAS No. 2228127-04-4): A Comprehensive Overview
Methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate, identified by its unique chemical identifier CAS No. 2228127-04-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as the amino group, methoxypyridine moiety, and ester linkage makes it a versatile molecule with diverse chemical and biological properties.
The molecular structure of methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate consists of a butanoate backbone modified with an amino substituent at the second carbon and a 2-methoxypyridin-4-yl group at the third carbon. This configuration imparts unique reactivity and binding characteristics, making it a valuable scaffold for designing novel bioactive molecules. The methoxypyridine ring, in particular, is known for its ability to interact with various biological targets, including enzymes and receptors, which has been leveraged in the development of small-molecule drugs.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate and biological targets. Studies have demonstrated that the compound can bind to specific proteins involved in metabolic pathways, inflammation, and cancer progression. These findings have opened up new avenues for exploring its potential as an intermediate in the synthesis of targeted therapeutics. For instance, the amino group and methoxypyridine moiety can be further functionalized to create more complex molecules with improved pharmacological profiles.
In the realm of drug discovery, the synthesis of derivatives of methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate has been a focus of research due to its structural versatility. Researchers have employed various synthetic strategies to modify the core structure while retaining its bioactive properties. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which allow for the introduction of new functional groups with precision. These methods have enabled the creation of libraries of compounds that can be screened for their biological activity.
The pharmacological evaluation of methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate and its derivatives has revealed promising results in preclinical studies. Specifically, compounds derived from this scaffold have shown efficacy in inhibiting key enzymes associated with inflammatory diseases and oncogenic pathways. For example, derivatives with enhanced methoxypyridine substitution have demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. Such findings highlight the compound's potential as a lead molecule for developing novel therapeutics.
Moreover, the chemical stability and solubility profile of methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate make it an attractive candidate for further development into pharmaceutical formulations. Studies have shown that modifications to the ester linkage can improve solubility while maintaining bioactivity. This has implications for drug delivery systems, where optimal solubility is crucial for achieving effective therapeutic concentrations in vivo. Additionally, the compound's stability under various storage conditions enhances its feasibility as an industrial intermediate.
The role of computational methods in optimizing the properties of methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate cannot be overstated. Advanced algorithms and machine learning models have been utilized to predict binding affinities, metabolic stability, and pharmacokinetic parameters. These predictions guide experimental design and help in identifying promising candidates for further development. The integration of computational chemistry with traditional wet chemistry approaches has accelerated the drug discovery process significantly.
In conclusion, methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate (CAS No. 2228127-04-4) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutics. The combination of synthetic chemistry innovations and computational methods continues to unlock new possibilities for utilizing this compound in drug discovery and development.
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